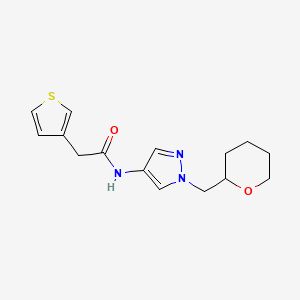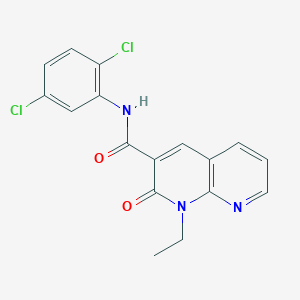
N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 1,8-naphthyridine, which is a bicyclic compound consisting of a naphthalene fused with a pyridine ring. This particular derivative is characterized by the presence of a carboxamide group and chloro substituents on the phenyl ring. The 1,8-naphthyridine derivatives are known for their diverse pharmacological properties, including gastric antisecretory and anti-inflammatory activities .
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives typically involves the reaction of 2-aminonicotinic acid with various reagents such as ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. Further chemical reactions, including treatment with primary amines, can lead to a variety of substituted naphthyridine carboxamides . Although the specific synthesis of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be elucidated using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction studies. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized and found to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring. The molecular conformation is often stabilized by intramolecular hydrogen bonds . These techniques could similarly be used to analyze the molecular structure of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is influenced by the substituents on the core structure. For example, the reaction of dichloro-naphthyridine carboxamides with primary amines can yield a mixture of isomeric compounds, and the temperature of the reaction can dictate the formation of bis(alkylamino) derivatives . These reactions are crucial for the diversification of the naphthyridine scaffold and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro substituents and the carboxamide functionality can affect these properties. The pharmacological properties, such as gastric antisecretory and anti-inflammatory activities, have been observed in some naphthyridine derivatives, indicating their potential therapeutic applications . The specific properties of "N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" would need to be experimentally determined following its synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One of the foundational aspects of research on these compounds involves their synthesis and evaluation for antibacterial activity. Studies have focused on the synthesis of pyridonecarboxylic acids and naphthyridine derivatives as antibacterial agents, with various analogues being prepared and assessed for their efficacy against bacterial pathogens. For instance, the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogues highlighted their significant antibacterial potential, making them subjects of further biological studies (Egawa et al., 1984).
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBMTUJQCHOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

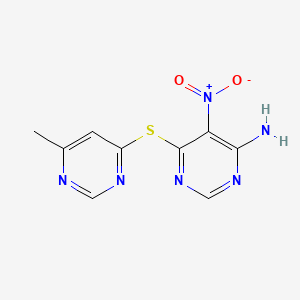
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
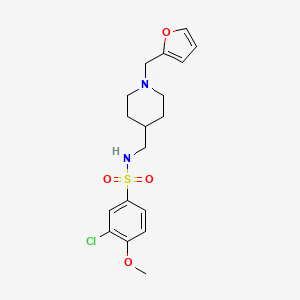
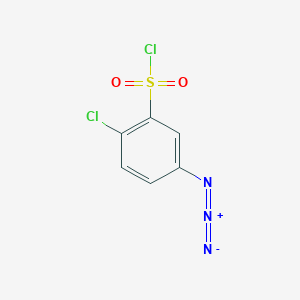
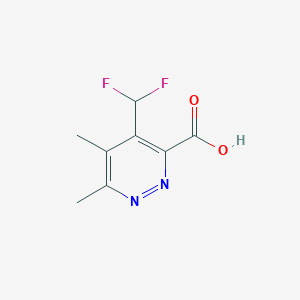

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
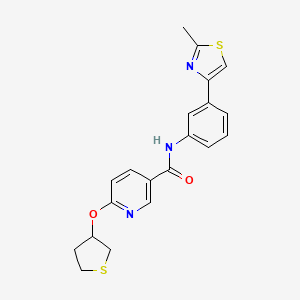
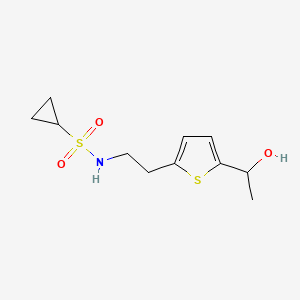
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
